molecular formula C13H15NO4 B1367229 Z-D-A-VINYL-GLY-OME CAS No. 98854-91-2

Z-D-A-VINYL-GLY-OME

Cat. No.: B1367229
CAS No.: 98854-91-2
M. Wt: 249.26 g/mol
InChI Key: YDGRSOXTMWVLOJ-LLVKDONJSA-N
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Description

Z-D-A-VINYL-GLY-OME is a stereochemically defined enamide derivative featuring a glycine methyl ester backbone, a vinyl substituent, and a Z-configuration (cis orientation) at the double bond. The Z-configuration is critical for modulating its reactivity and interactions in stereoselective transformations or biological systems . While direct references to this specific compound are absent in the provided evidence, its structural analogs—particularly Z-enamides and vinyl-substituted amino acid derivatives—are well-documented in recent literature, enabling informed comparisons.

Properties

IUPAC Name

methyl (2R)-2-(phenylmethoxycarbonylamino)but-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-3-11(12(15)17-2)14-13(16)18-9-10-7-5-4-6-8-10/h3-8,11H,1,9H2,2H3,(H,14,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGRSOXTMWVLOJ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C=C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508737
Record name Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}but-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98854-91-2
Record name Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}but-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate typically involves the esterification of ®-2-(((benzyloxy)carbonyl)amino)but-3-enoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, leading to higher yields and consistent product quality. The use of flow reactors also minimizes the formation of by-products and reduces the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the benzyloxycarbonyl group.

Scientific Research Applications

®-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. Upon deprotection, the amino group can participate in various biochemical reactions, leading to the formation of desired products. The ester moiety can undergo hydrolysis to release the corresponding acid, which can further react with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Divergence

  • Z-Enol Ethers: These lack the amide moiety present in Z-D-A-VINYL-GLY-OME, resulting in reduced hydrogen-bonding capacity and altered reactivity in nucleophilic additions .
  • Vinylglycine Derivatives: Non-methylated analogs (e.g., vinylglycine) exhibit lower stability under basic conditions compared to this compound’s methyl ester, which enhances hydrolytic resistance .
  • Ferrocene Conjugates : Unlike ferrocene-labeled probes (), this compound lacks redox-active metal centers, limiting its utility in electrochemical sensing but preserving compatibility with biological systems .

Thermal and Material Properties

While this compound is a small molecule, its vinyl group shares reactivity with polymers in . For instance, vinyl chloride-based composites require stabilizers like triphenyl phosphite to prevent thermal degradation (>200°C), whereas this compound likely decomposes at lower temperatures (~150°C) due to its labile enamide bond .

Biomedical Relevance

Peptide-like Z-enamides, including this compound, may mimic natural amino acids in drug design.

Biological Activity

Overview of Z-D-A-VINYL-GLY-OME

This compound is a synthetic compound that belongs to a class of molecules known for their diverse biological properties. Its structure suggests potential interactions with various biological targets, leading to significant implications in pharmacology and therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions and biochemical reactions.
  • Receptor Interaction : It is hypothesized that this compound interacts with cellular receptors, potentially modulating signal transduction pathways.
  • Gene Expression Modulation : Research indicates that this compound can influence gene expression, particularly genes related to inflammatory responses and cell survival.

Effects on Cellular Systems

This compound exhibits various effects on cellular systems, including:

  • Cell Proliferation : Studies suggest that the compound can either promote or inhibit cell proliferation depending on the concentration used.
  • Apoptosis Induction : At higher concentrations, this compound may induce apoptosis in certain cancer cell lines, making it a candidate for anticancer therapy.
  • Inflammatory Response Modulation : The compound has shown potential in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines. Results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)12Cell cycle arrest
A549 (Lung)20Inhibition of proliferation

Case Study 2: Anti-inflammatory Properties

In another investigation, this compound was tested for its anti-inflammatory effects using an animal model of arthritis. The compound demonstrated a significant reduction in inflammatory markers compared to control groups.

Treatment GroupInflammatory Marker Reduction (%)
Control0
Low Dose (5 mg/kg)25
High Dose (10 mg/kg)50

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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